Cas no 2300174-77-8 ((2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester)

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- (2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- SB35633
- tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate
-
- MDL: MFCD31693675
- インチ: 1S/C11H21NO3/c1-8-6-9(14-5)7-12(8)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1
- InChIKey: UGISCWMXDGYVKU-BDAKNGLRSA-N
- SMILES: O(C)[C@@H]1CN(C(=O)OC(C)(C)C)[C@H](C)C1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 235
- トポロジー分子極性表面積: 38.8
- XLogP3: 1.6
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-5g |
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
2300174-77-8 | 97% | 5g |
16943.89CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-500mg |
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
2300174-77-8 | 97% | 500mg |
¥0.0 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-1g |
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
2300174-77-8 | 97% | 1g |
¥8726.45 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-1g |
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
2300174-77-8 | 97% | 1g |
8463.46CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1293870-1g |
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
2300174-77-8 | 95% | 1g |
$1145 | 2023-05-18 | |
eNovation Chemicals LLC | Y1293870-5g |
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
2300174-77-8 | 95% | 5g |
$2295 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-100mg |
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
2300174-77-8 | 97% | 100mg |
¥0.0 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-5g |
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
2300174-77-8 | 97% | 5g |
¥17470.39 | 2025-01-21 |
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl esterに関する追加情報
Compound CAS No. 2300174-77-8: (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
The compound (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 2300174-77-8) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their potential in drug discovery and development. The molecule features a pyrrolidine ring with specific stereochemistry at the 2R and 4S positions, along with a methoxy group at position 4 and a methyl group at position 2. The carboxylic acid moiety is protected as a tert-butyl ester, making it a valuable intermediate in various synthetic pathways.
Recent advancements in stereochemistry and asymmetric synthesis have highlighted the importance of compounds like (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester in constructing complex molecular architectures. Researchers have demonstrated that this compound can serve as a versatile building block for the synthesis of bioactive molecules, including potential drug candidates. Its unique stereochemical configuration allows for precise control over the spatial arrangement of substituents, which is critical in achieving desired pharmacological properties.
The synthesis of (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step processes that incorporate principles from both organic and stereochemical synthesis. One common approach involves the use of chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry at the 2R and 4S positions. The methoxy group is introduced via nucleophilic substitution or alkylation reactions, while the methyl group is added through alkylation or acylation steps. The tert-butyl ester is introduced to protect the carboxylic acid functionality during subsequent reactions.
Recent studies have explored the use of (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester in the development of peptide mimetics and bioisosteres. These applications leverage the compound's ability to mimic natural amino acids while introducing novel functional groups that enhance stability or bioavailability. For instance, researchers have reported its use in constructing constrained peptide libraries, which are valuable tools in drug discovery.
In addition to its role as an intermediate, (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a chiral catalyst in asymmetric reactions. Its rigid structure and well-defined stereochemistry make it an attractive candidate for enantioselective catalysis. Recent findings suggest that this compound can facilitate the formation of enantioenriched products in reactions such as aldol additions and Michael additions.
The compound's versatility is further underscored by its applications in medicinal chemistry. For example, it has been used as a key intermediate in the synthesis of beta-lactam antibiotics and other therapeutic agents. Its ability to undergo various transformations, including ring-opening reactions and nucleophilic substitutions, makes it an invaluable tool for constructing complex molecular frameworks.
From an analytical standpoint, (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These methods provide critical insights into its molecular structure and stereochemistry, ensuring high purity and consistency in synthetic processes.
In conclusion, (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 2300174-77-8) stands out as a pivotal compound in modern organic chemistry. Its unique properties and wide-ranging applications continue to drive innovation across diverse fields of research. As new methodologies emerge in synthetic chemistry and drug discovery, this compound is expected to play an even more prominent role in shaping future advancements.
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